5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride
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Overview
Description
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound that features both azetidine and triazole rings The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and carried out in acetonitrile at 65°C for several hours.
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Combination of Azetidine and Triazole Rings: The final step involves combining the azetidine and triazole rings to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
- [(3-methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride
Comparison
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(3-methoxyazetidin-3-yl)-1-methyltriazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-6(3-9-10-11)7(12-2)4-8-5-7;;/h3,8H,4-5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYCKADWDARIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C2(CNC2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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